
1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is a chemical compound known for its applications in various industrial and scientific fields. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This modification imparts unique properties to the compound, making it useful in different contexts.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- can be synthesized through the reaction of 1,4-benzenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or arylated derivatives.
科学的研究の応用
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized as an antioxidant in lubricants and as a stabilizer in gasoline.
作用機序
The mechanism of action of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
類似化合物との比較
Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Another derivative with longer alkyl chains, used as an antioxidant in rubber and plastic products.
1,4-Benzenediamine, N,N,N’,N’-tetramethyl-: A derivative with methyl groups, known for its use as a reagent in chemical analysis.
Uniqueness
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl groups provide a balance between hydrophilicity and lipophilicity, making it versatile for various applications .
特性
CAS番号 |
65138-72-9 |
|---|---|
分子式 |
C15H26N2 |
分子量 |
234.38 g/mol |
IUPAC名 |
1-N,4-N,4-N-tri(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H26N2/c1-11(2)16-14-7-9-15(10-8-14)17(12(3)4)13(5)6/h7-13,16H,1-6H3 |
InChIキー |
MXRWEWQQJFBOJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC=C(C=C1)N(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


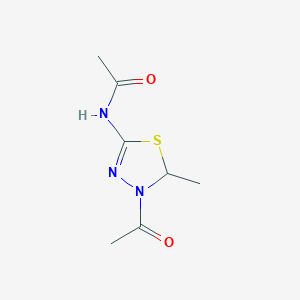
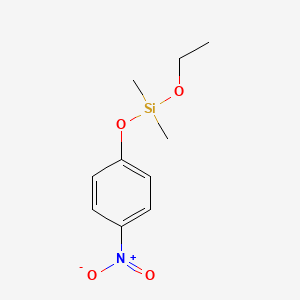
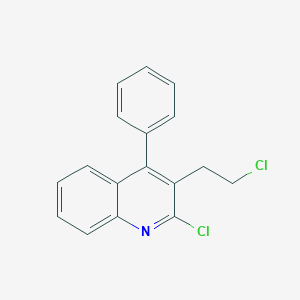
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)

![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
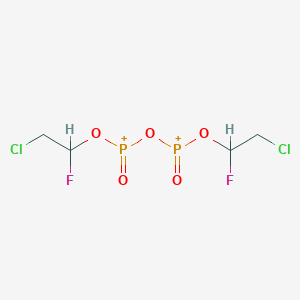
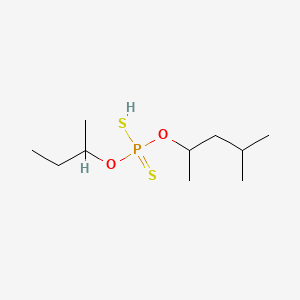
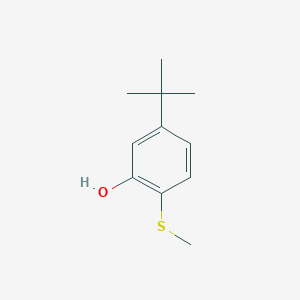
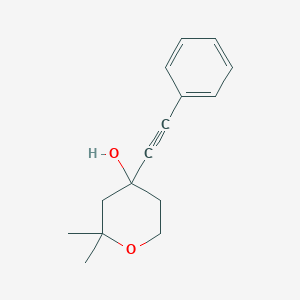
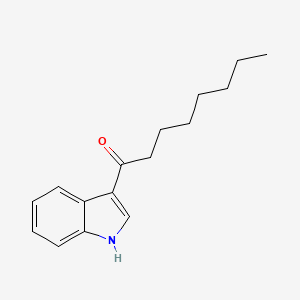
![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
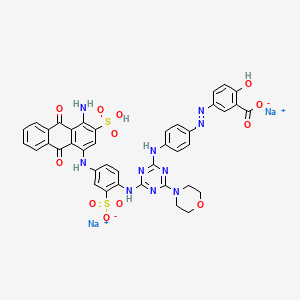
![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)
